Triethylammonium formate
Overview
Description
Triethylammonium formate is an organic compound with the chemical formula C₆H₁₅NO₂. It is formed by the reaction of formic acid with triethylamine. This compound is known for its utility in various chemical reactions, particularly in reduction processes.
Mechanism of Action
Target of Action
Triethylammonium formate is primarily used as a reducing agent in various chemical reactions . Its primary targets are molecules that can undergo reduction, such as aromatic carbonyls and nitro compounds .
Mode of Action
This compound interacts with its targets by donating hydrogen atoms, thereby reducing the target molecules . For instance, it can facilitate the reductive coupling of aromatic carbonyls to produce corresponding 1,2-diols . It can also reduce nitroarenes to azoarenes and further to hydrazoarenes .
Biochemical Pathways
It is known to participate in reductive reactions, altering the chemical structure of target molecules . This can potentially affect various biochemical pathways depending on the specific targets involved.
Result of Action
The action of this compound results in the reduction of target molecules. This can lead to significant changes in the molecular structure and properties of the targets. For example, the reduction of aromatic carbonyls results in the formation of 1,2-diols . Similarly, the reduction of nitroarenes leads to the formation of azoarenes and hydrazoarenes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst like magnesium can enhance its effectiveness in reductive coupling reactions . Additionally, the solvent used (such as methanol) can also impact the reaction efficiency . The compound is stable under normal conditions but decomposes at temperatures above 17 °C .
Biochemical Analysis
Biochemical Properties
Triethylammonium formate plays a significant role in biochemical reactions, particularly in the purification of nucleic acids and biomolecules . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a buffer in trypsin digestion buffers, which are essential for studying proteins under non-denaturing conditions . The compound’s ability to maintain a stable pH environment makes it valuable in biochemical assays and reactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It is used in the reductive dimerization of araldehydes into pinacols and nitroarenes into azoarenes . These reactions are crucial for cellular metabolism and signaling pathways. Additionally, this compound has antifungal properties, which can affect cell function by inhibiting the growth of certain fungi .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is known to facilitate the reductive dehalogenation of aromatic halides and nitro compounds in the presence of palladium or platinum catalysts . This mechanism involves the transfer of hydrogen atoms, leading to the reduction of these compounds. The compound’s ability to act as a hydrogen donor is central to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions but may degrade when exposed to extreme temperatures or prolonged storage . Long-term studies have shown that this compound maintains its efficacy in biochemical reactions, although its stability may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, the compound is effective in facilitating biochemical reactions without causing adverse effects . At high doses, it may exhibit toxic effects, including potential damage to cellular structures and metabolic pathways . It is crucial to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to formate metabolism. It can be produced from substrates such as methanol, branched-chain fatty acids, and amino acids . The compound participates in folate-mediated one-carbon metabolism, which is essential for nucleotide synthesis and other cellular processes . Its role in these pathways highlights its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules . Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. It is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The compound’s localization can influence its activity and function, making it essential to study its distribution within different cellular environments.
Preparation Methods
Triethylammonium formate can be synthesized through a straightforward reaction between formic acid and triethylamine. The reaction typically proceeds as follows:
HCOOH+N(CH2CH3)3→C6H15NO2
This reaction is usually carried out at room temperature and yields this compound as a yellow oil .
Chemical Reactions Analysis
Triethylammonium formate is involved in several types of chemical reactions, primarily reduction reactions. Some notable reactions include:
Reductive Dimerization: It is used in the reductive dimerization of araldehydes into pinacols and nitroarenes into azoarenes.
Dehalogenation: It is effective in the reductive dehalogenation of aromatic halides.
Reduction of Nitro Compounds: It reduces nitro compounds to their corresponding amines.
Common reagents used in these reactions include magnesium and palladium on carbon (Pd/C) or platinum on carbon (Pt/C) as catalysts. The major products formed from these reactions are pinacols, azoarenes, and amines .
Scientific Research Applications
Triethylammonium formate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triethylammonium formate can be compared with other alkylammonium formates and formic acid derivatives:
Triethylammonium acetate: Similar in structure but used more in esterification reactions.
Ammonium formate: Commonly used in transfer hydrogenation but less selective compared to this compound.
Formic acid: A simpler molecule that can also act as a hydrogen donor but is more volatile and hazardous.
This compound stands out due to its higher selectivity and efficiency in reduction reactions, making it a valuable reagent in both laboratory and industrial settings .
Properties
IUPAC Name |
N,N-diethylethanamine;formic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMFUWGXPRYYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585-29-5 | |
Record name | Triethylammonium formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylammonium formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid:Triethylamine 1:1 solution | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHYLAMMONIUM FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN4T038P8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triethylammonium formate?
A1: The molecular formula of this compound is C7H17NO2, and its molecular weight is 147.22 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While specific spectroscopic data wasn't detailed in the provided research, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry. These techniques would provide information about its structure, functional groups, and fragmentation patterns.
Q3: What are the main applications of this compound in organic synthesis?
A3: this compound is widely employed as a hydrogen donor in transfer hydrogenation reactions and as a formylating agent, particularly in the presence of palladium catalysts. [] It is also utilized in the reductive cleavage of various chemical bonds, reduction of nitroarenes to amines, and synthesis of azo compounds and hydrazoarenes. [, , ]
Q4: How does this compound act as a hydrogen donor in transfer hydrogenation reactions?
A4: this compound decomposes thermally or in the presence of suitable catalysts to generate formic acid and triethylamine. The formic acid then acts as the actual hydrogen donor, transferring its hydride (H-) to the substrate.
Q5: What are the advantages of using this compound as a hydrogen source compared to other methods?
A5: this compound offers several advantages as a hydrogen source: * Mild Reaction Conditions: It allows for reactions to be conducted under relatively mild conditions, often at room temperature. [, ] * Chemoselectivity: It exhibits good chemoselectivity, often leaving other reducible functional groups untouched. [, , ] * Ease of Handling: It is a readily available liquid, making it easier to handle compared to gaseous hydrogen.
Q6: Can you give some specific examples of reactions where this compound is used effectively?
A6: Certainly! Here are some notable examples:
- Reduction of Nitroarenes: this compound efficiently reduces nitroarenes to the corresponding amines in the presence of zinc dust. This method tolerates a wide range of functional groups. [, ]
- Synthesis of Azo Compounds: this compound, combined with magnesium, facilitates the synthesis of azo compounds from aromatic nitro compounds. []
- Deprotection of Allyl Groups: It can be used for the selective deprotection of allyl groups in the presence of palladium catalysts. []
- Reductive Cleavage of Alkylidenebisketones: It facilitates the reductive fission of the centered β-carbon bond of alkylidenebisketones. []
Q7: Are there any studies on the mechanism of reactions involving this compound?
A7: Yes, some studies have investigated the mechanism of reactions involving this compound. For instance, research on the transfer hydrogenation of alkynes suggests that proton and hydride transfers from formic acid (generated from TEAF) are separate rate-determining steps. []
Q8: How does the structure of this compound contribute to its reactivity?
A8: this compound consists of a triethylammonium cation and a formate anion. The formate anion acts as a hydride donor, while the triethylammonium cation can facilitate proton transfer. The bulky triethylammonium cation might also influence the selectivity of reactions.
Q9: Are there any computational studies on the use of this compound in chemical reactions?
A9: While the provided research excerpts don't detail specific computational studies, computational chemistry techniques could be valuable for studying this compound. For example, Density Functional Theory (DFT) calculations could be used to investigate reaction mechanisms, transition states, and the influence of different substituents on reactivity.
Q10: What safety precautions should be taken when handling this compound?
A10: As with all chemicals, appropriate safety precautions are essential when handling this compound. Always consult the Safety Data Sheet (SDS) before use. Generally, it is advisable to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid contact with skin and eyes.
Q11: Are there applications of this compound beyond organic synthesis?
A11: Yes, this compound has found use in other areas of research. For example, it has been employed as a buffer in negative-ion liquid chromatography/thermospray-mass spectrometry to enhance sensitivity. [] It has also been investigated for its effect on the formation of non-ionic surfactant self-assembly structures. []
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